![molecular formula C7H5Br2NO B142519 2-Bromo-1-(6-bromopyridin-3-yl)ethanone CAS No. 136592-20-6](/img/structure/B142519.png)
2-Bromo-1-(6-bromopyridin-3-yl)ethanone
Overview
Description
2-Bromo-1-(6-bromopyridin-3-yl)ethanone, also known as 2-Bromo-1-(6-bromopyridin-3-yl)ethanone, is an organic compound belonging to the family of pyridines. It is an important intermediate in the synthesis of several pharmaceuticals and has been used extensively in laboratory experiments. This compound has a molecular formula of C6H5Br2NO and is a colorless solid at room temperature. It has a melting point of 138°C and a boiling point of 174°C.
Scientific Research Applications
Organic Synthesis
In organic synthesis, this compound is a versatile building block. It can be used to construct heterocyclic compounds, which are a staple in the development of drugs and other biologically active molecules. Its reactivity with various nucleophiles and electrophiles makes it a valuable tool for creating a wide array of chemical entities.
Each of these applications leverages the unique chemical structure of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone , which contains reactive bromine atoms and a pyridine ring that can be further functionalized to explore a vast chemical space for scientific research .
properties
IUPAC Name |
2-bromo-1-(6-bromopyridin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO/c8-3-6(11)5-1-2-7(9)10-4-5/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIVTCCIHVRWJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445835 | |
Record name | 2-bromo-1-(6-bromopyridin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(6-bromopyridin-3-yl)ethanone | |
CAS RN |
136592-20-6 | |
Record name | 2-bromo-1-(6-bromopyridin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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